4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
CAS No.: 325733-94-6
Cat. No.: VC6507027
Molecular Formula: C27H21N3O3S2
Molecular Weight: 499.6
* For research use only. Not for human or veterinary use.
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide - 325733-94-6](/images/structure/VC6507027.png)
Specification
CAS No. | 325733-94-6 |
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Molecular Formula | C27H21N3O3S2 |
Molecular Weight | 499.6 |
IUPAC Name | N-benzo[g][1,3]benzothiazol-2-yl-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Standard InChI | InChI=1S/C27H21N3O3S2/c31-26(29-27-28-23-16-13-18-6-1-3-9-22(18)25(23)34-27)20-11-14-21(15-12-20)35(32,33)30-17-5-8-19-7-2-4-10-24(19)30/h1-4,6-7,9-16H,5,8,17H2,(H,28,29,31) |
Standard InChI Key | UKWXABAUHWLOEM-UHFFFAOYSA-N |
SMILES | C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C6=CC=CC=C6C=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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3,4-Dihydroquinoline: A partially saturated quinoline derivative providing a planar aromatic system with potential π-π stacking interactions.
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Naphtho[2,1-d]thiazole: A bicyclic system combining naphthalene and thiazole rings, known for its electron-deficient properties and role in intercalative DNA binding.
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Benzamide-Sulfonyl Bridge: A sulfonyl group links the dihydroquinoline to a benzamide unit, introducing hydrogen-bonding capabilities and conformational rigidity .
The molecular formula C27H21N3O3S2 (molecular weight: 499.6 g/mol) reflects its polyheterocyclic nature. Spectroscopic data, including InChI (InChI=1S/C27H21N3O3S2/c31-26(29-27-28-23-16-13-18-6-1-3-9-22(18)25(23)34-27)20-11-14-21(15-12-20)35(32,33)30-17-5-8-19-7-2-4-10-24(19)30/h1-4,6-7,9-16H,5,8,17H2,(H,28,29,31)) and SMILES (C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C6=CC=CC=C6C=C5), confirm the connectivity and stereoelectronic features.
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | C27H21N3O3S2 |
Molecular Weight | 499.6 g/mol |
IUPAC Name | N-benzo[g] benzothiazol-2-yl-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Solubility | Not reported |
PubChem CID | 4384404 |
Synthetic Pathways and Analytical Characterization
While the exact synthesis route for this compound remains undisclosed, analogous benzamide-sulfonyl hybrids are typically constructed via:
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Sulfonation: Introducing the sulfonyl group to dihydroquinoline using chlorosulfonic acid or SO3 .
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Amide Coupling: Reacting the sulfonated intermediate with naphthothiazol-2-amine under peptide coupling conditions (e.g., HATU or EDC) .
Spectroscopic validation for related compounds includes:
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1H/13C NMR: Distinct signals for sulfonyl-linked protons (δ 7.14–7.18 ppm) and benzamide NH (δ 10.09–10.54 ppm) .
Compound Class | Target | Activity (IC50/Ki) | Source |
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Thiazole-benzamides | DNA topoisomerase II | 0.89 µM | |
Quinoline-sulfonamides | VEGFR-2 | 0.12 µM | |
Benzamide-sulfonamides | hCA I/II | 4.07–37.16 nM |
Enzyme Inhibition
The sulfonyl-benzamide scaffold shows nanomolar affinity for carbonic anhydrase (CA) and acetylcholinesterase (AChE):
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AChE Inhibition: Ki = 8.91 ± 1.65 nM (compound 3f) .
These results suggest potential applications in glaucoma and neurodegenerative diseases .
Anti-Inflammatory and Analgesic Effects
Benzamide derivatives (e.g., 1,4-dihydroquinazolin-3(2H)-yl analogs) reduce edema by 54.1% and exhibit 21-fold greater analgesic potency than indomethacin . Mechanistically, COX-2 inhibition (IC50 = 0.04–0.07 µM) parallels celecoxib’s efficacy .
Future Directions and Research Opportunities
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Structure-Activity Relationships (SAR): Modifying the naphthothiazole substituents to enhance DNA intercalation.
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Targeted Delivery: Encapsulation in nanoliposomes to improve bioavailability.
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Polypharmacology: Dual CA/AChE inhibition for Alzheimer’s disease.
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Synthetic Optimization: Flow chemistry routes to reduce step count and improve yields.
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